

Interpreting trailing endpoints in Pralurbactam broth microdilution assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pralurbactam**

Cat. No.: **B12395831**

[Get Quote](#)

Technical Support Center: Pralurbactam Broth Microdilution Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **Pralurbactam** in broth microdilution assays. Our aim is to address specific issues that may be encountered during experimentation, with a focus on the interpretation of trailing endpoints.

Frequently Asked Questions (FAQs)

Q1: What is a "trailing endpoint" in a broth microdilution assay?

A trailing endpoint, also known as "trailing growth," is a phenomenon observed during antimicrobial susceptibility testing where there is reduced but persistent microbial growth in wells containing concentrations of an antimicrobial agent that are above the minimum inhibitory concentration (MIC).^{[1][2]} This can make it difficult to determine the true MIC, which is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.^[3]

Q2: Are trailing endpoints a known issue with **Pralurbactam**?

Currently, there is limited specific literature documenting trailing endpoints as a widespread issue in broth microdilution assays with **Pralurbactam**. **Pralurbactam** is a novel β -lactamase

inhibitor, often used in combination with a β -lactam antibiotic like meropenem, to combat resistance in Gram-negative bacteria.[4][5] While trailing is more extensively documented with certain antifungal agents, it can occur with antibacterial agents as well.[1][6]

Q3: What are the potential causes of trailing endpoints in broth microdilution assays?

Several factors can contribute to the observation of trailing endpoints:

- **Drug-Organism Interaction:** The specific mechanism of action of the drug and the physiological state of the microorganism can lead to partial inhibition of growth over a range of concentrations.
- **Medium Composition:** The pH and nutrient composition of the broth medium can influence the expression of trailing.[7][8] For some antimicrobial agents, adjusting the pH of the medium has been shown to reduce or eliminate trailing.[8]
- **Inoculum Size:** An inoculum that is too heavy can overwhelm the antimicrobial agent at lower concentrations, leading to the appearance of trailing growth.
- **Incubation Time and Temperature:** Extended incubation periods may allow for the emergence of resistant subpopulations or the recovery of partially inhibited organisms, contributing to trailing.[6][9]
- **Contamination:** Contamination of the culture or reagents can lead to unexpected growth patterns.

Q4: How should I interpret an MIC when trailing is observed in my **Pralurbactam assay?**

Interpreting MICs in the presence of trailing requires careful consideration. While there are no specific guidelines for **Pralurbactam**, general recommendations for similar phenomena include:

- **Standardized Reading Time:** Adhere strictly to the recommended incubation time for reading the assay (e.g., 16-20 hours for many bacteria).[10] Reading too early or too late can affect the interpretation.

- Partial vs. Complete Inhibition: The MIC should be recorded as the lowest concentration showing complete or near-complete inhibition of growth as defined by the relevant guidelines (e.g., CLSI or EUCAST).[11][12]
- Growth Control Comparison: Always compare the growth in the test wells to the growth control well to gauge the extent of inhibition.
- Repeat Testing: If trailing is consistently observed and makes interpretation difficult, repeat the assay, paying close attention to the protocol details.

Troubleshooting Guide

Issue: Difficulty determining the MIC due to trailing growth.

This guide provides a systematic approach to troubleshooting trailing endpoints in your **Pralurbactam** broth microdilution assays.

Step 1: Verify Experimental Protocol Adherence

Ensure that all steps of the broth microdilution protocol were followed correctly. Refer to established standards such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12]

Experimental Protocol: Broth Microdilution Method

This protocol provides a general framework for performing a broth microdilution assay. Specific details may vary based on the organism and antimicrobial agent being tested.

- Prepare Antimicrobial Stock Solution: Aseptically prepare a stock solution of the antimicrobial agent (e.g., **Pralurbactam** in combination with a partner drug) at a known concentration.[13]
- Prepare Serial Dilutions: Perform serial two-fold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth medium within a 96-well microtiter plate.[14]
- Prepare Inoculum: Prepare a standardized inoculum of the test organism, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL. This

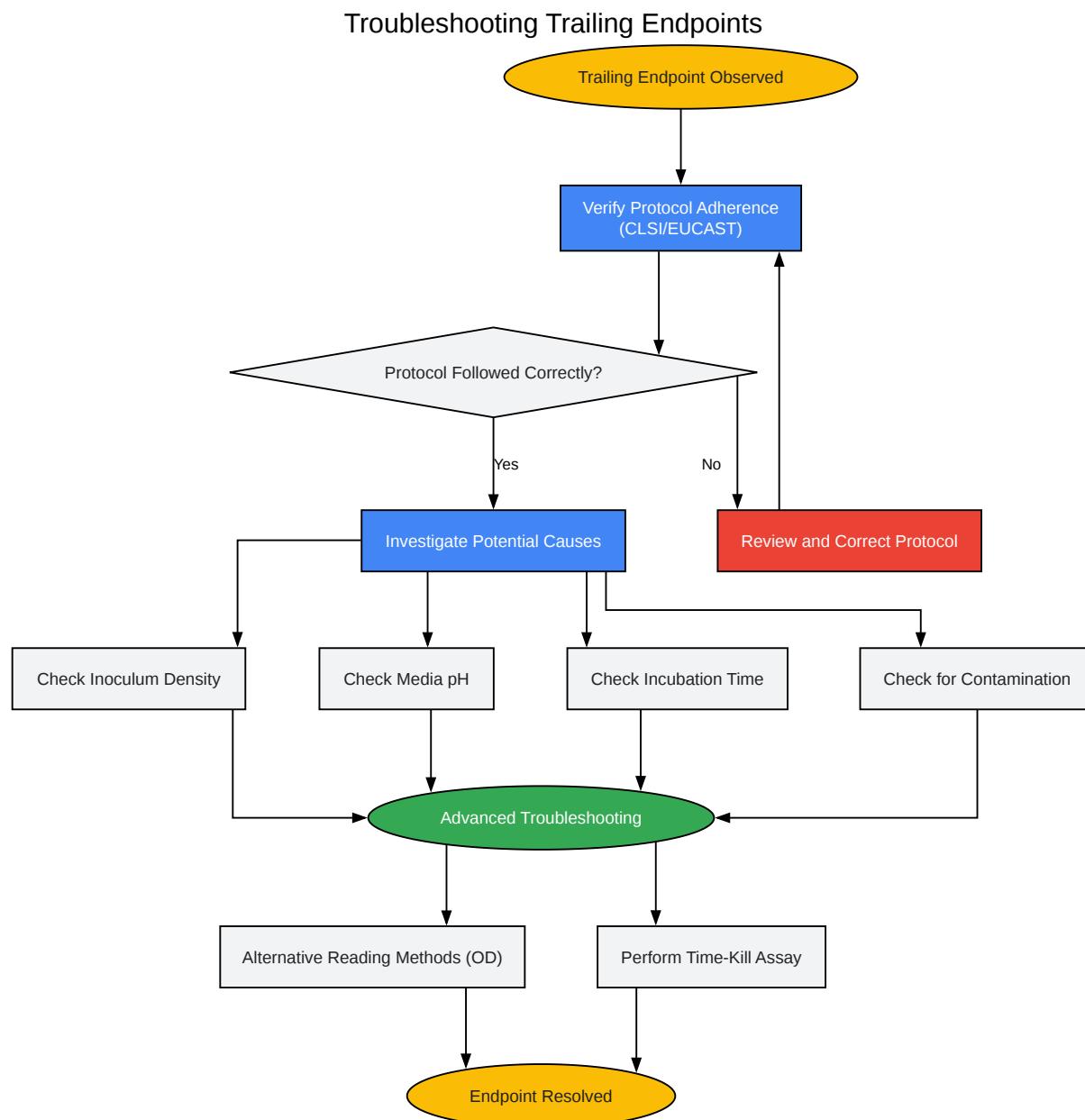
is then further diluted to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.[10]

- Inoculate the Plate: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
- Incubation: Incubate the plate at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.[10]
- Reading the MIC: After incubation, visually inspect the plate for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[3]

Step 2: Investigate Potential Causes of Trailing

If the protocol was followed correctly and trailing is still observed, consider the following potential causes and solutions:

Potential Cause	Troubleshooting Step	Expected Outcome
Inoculum Density	Prepare a fresh inoculum and verify its density using a spectrophotometer or by performing a colony count.	An accurate inoculum size will ensure that the antimicrobial agent is not overwhelmed, potentially leading to a clearer endpoint.
Media pH	Check the pH of the Mueller-Hinton broth to ensure it is within the recommended range (typically 7.2-7.4). [10]	An optimal pH will support the intended activity of the antimicrobial agent and may reduce trailing. [8]
Incubation Time	Read the plate at the earliest recommended time point (e.g., 16 hours) and again at the latest (e.g., 20 hours).	This will help determine if the trailing is time-dependent. For some drugs, the earlier reading is considered more clinically relevant. [6] [9] [15]
Contamination	Streak a sample from a well showing trailing growth onto an agar plate to check for purity.	This will confirm if the observed growth is from the test organism or a contaminant.

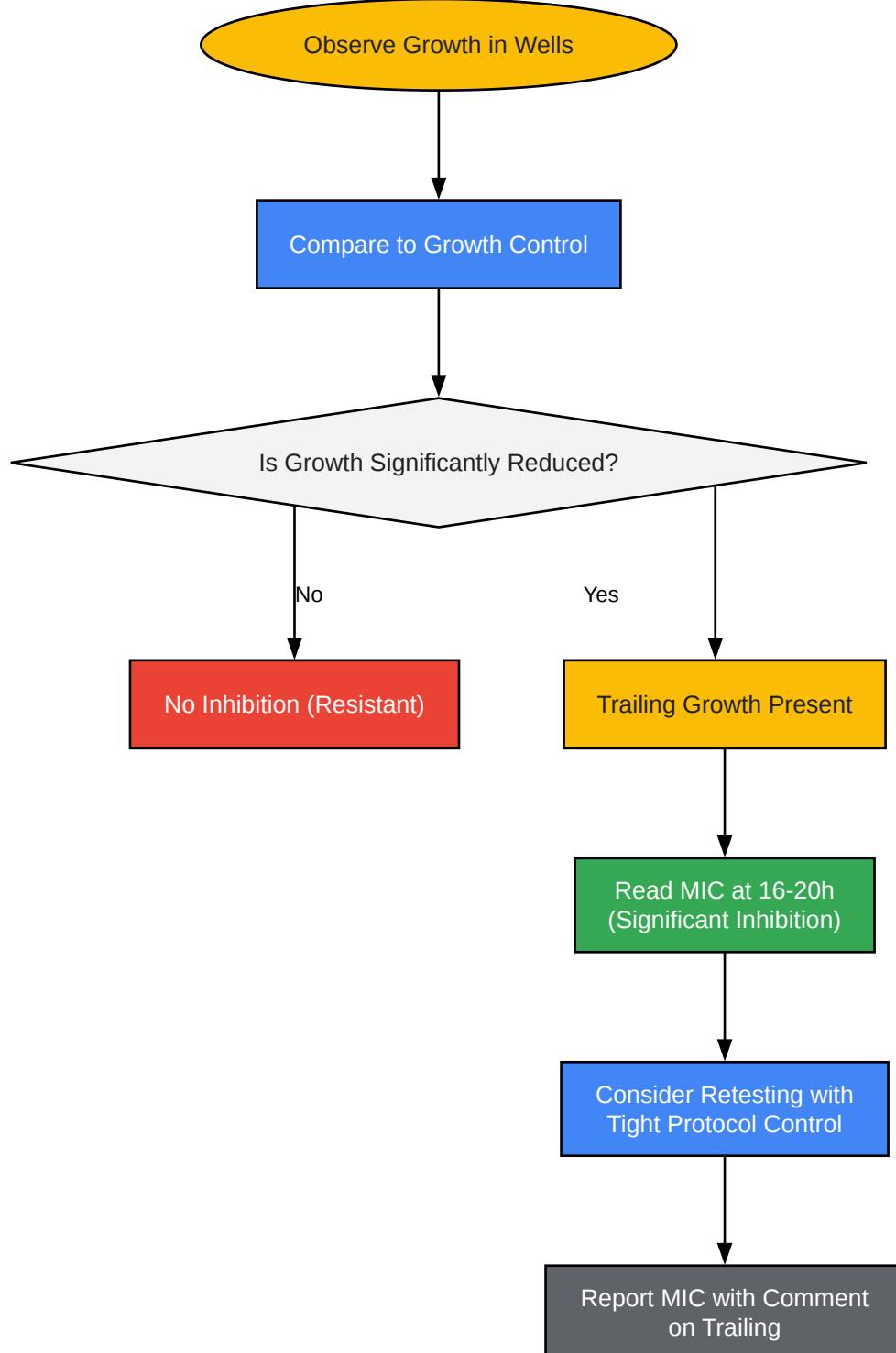

Step 3: Advanced Troubleshooting

If the above steps do not resolve the issue, you may consider more advanced investigations:

- Alternative Reading Methods: Utilize a microplate reader to measure the optical density (OD) at 600 nm to quantify growth and establish a more objective endpoint (e.g., 80% or 90% reduction in growth compared to the control).
- Time-Kill Assay: Perform a time-kill assay to understand the dynamics of bacterial killing by **Pralurbactam** over time. This can provide a more detailed picture of its activity beyond a static MIC endpoint.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to follow when troubleshooting trailing endpoints in a **Pralurbactam** broth microdilution assay.


[Click to download full resolution via product page](#)

Caption: Workflow for troubleshooting trailing endpoints.

Signaling Pathway and Logical Relationships

The decision-making process for interpreting results in the presence of trailing can be visualized as follows:

Interpretation of Trailing Endpoints

[Click to download full resolution via product page](#)

Caption: Decision tree for interpreting trailing endpoints.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetic/pharma-codynamic study of pralurbactam (FL058) combined with meropenem in a neutropenic murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacokinetic/pharma-codynamic study of pralurbactam (FL058) combined with meropenem in a neutropenic murine thigh infection model [frontiersin.org]
- 6. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. EUCAST: Bacteria [eucast.org]
- 12. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. protocols.io [protocols.io]
- 15. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Interpreting trailing endpoints in Pralurbactam broth microdilution assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395831#interpreting-trailing-endpoints-in-pralurbactam-broth-microdilution-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com